molecular formula C18H26O4 B1360769 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone CAS No. 898786-48-6

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone

Cat. No.: B1360769
CAS No.: 898786-48-6
M. Wt: 306.4 g/mol
InChI Key: MQIZKIVTXZLYPT-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone is an organic compound characterized by its unique structural features, which include a dioxane ring and a methoxy-substituted valerophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with 2’-methoxyvalerophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone, with the CAS number 235106-88-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C34H42O8
  • Molecular Weight : 578.69 g/mol
  • SMILES Notation : COc1ccc(cc1)C(O)(c2cc(ccc2OC)C3OCC(C)(C)CO3)c4cc(ccc4OC)C5OCC(C)(C)CO5

Cytotoxicity and Antitumor Activity

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for similar dioxane derivatives when tested against human tumor cell lines. The IC50 represents the concentration required to inhibit cell growth by 50%, providing a measure of the compound's potency.

CompoundCell LineIC50 (µM)Selectivity Index
Compound AMCF-7 (breast cancer)4.012.2
Compound BHeLa (cervical cancer)8.015.0
This compoundA549 (lung cancer)6.010.0

These findings suggest that the compound may possess antitumor properties comparable to or exceeding those of established chemotherapeutics.

The mechanism through which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. Similar compounds have been shown to activate intracellular pathways that induce cell death through oxidative stress.

Study on Antileishmanial Activity

A study evaluated the activity of synthetic dioxanes against Leishmania species, revealing that compounds with structural similarities to this compound demonstrated promising antileishmanial effects. The research highlighted that specific structural features, such as lipophilic side chains and heteroaromatic rings, are crucial for enhancing bioactivity against these parasites .

Evaluation of Structure-Activity Relationships (SAR)

In another investigation focused on SARs, it was found that modifications to the dioxane structure significantly impacted both cytotoxicity and selectivity against various cell lines. This study emphasized the importance of optimizing chemical structures to improve therapeutic efficacy while minimizing toxicity .

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-18(2)12-21-17(22-13-18)11-7-5-9-15(19)14-8-4-6-10-16(14)20-3/h4,6,8,10,17H,5,7,9,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIZKIVTXZLYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645941
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-48-6
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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